![molecular formula C13H13N3O3 B10781387 7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781387.png)
7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoquinolines. This compound is characterized by its fused bicyclic structure, which includes a pyrimidine ring fused to a quinoline ring. The presence of methoxy groups at the 7 and 8 positions adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-amino-3,4-dimethoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst, followed by cyclization and oxidation steps to form the desired pyrimidoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and other reactive positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted pyrimidoquinolines, which can have different functional groups attached to the core structure, leading to diverse chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby inhibiting their activity. This can lead to the disruption of critical biological processes such as DNA replication, protein synthesis, and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms and substituents.
Quinolines: While quinolines share the quinoline ring structure, they lack the fused pyrimidine ring present in pyrimidoquinolines.
Isoquinolines: These compounds have a similar structure but differ in the position of the nitrogen atom within the ring system.
Uniqueness
7,8-Dimethoxy-5,10-dihydro-1H-pyrimido[4,5-b]quinolin-4-one is unique due to its specific substitution pattern and the presence of methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
7,8-dimethoxy-5,10-dihydro-3H-pyrimido[4,5-b]quinolin-4-one |
InChI |
InChI=1S/C13H13N3O3/c1-18-10-4-7-3-8-12(14-6-15-13(8)17)16-9(7)5-11(10)19-2/h4-6H,3H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
NVPFAFOQUJRLJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3=C(N2)N=CNC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


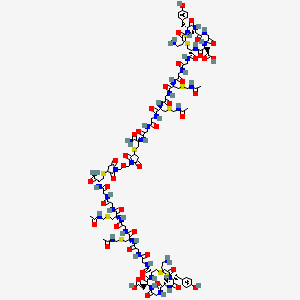
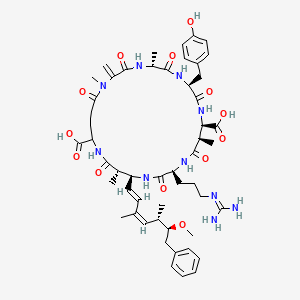
![5-amino-2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3,3-dimethylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B10781309.png)
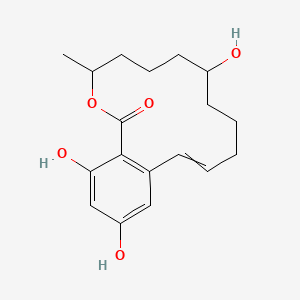

![2-[[2-[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781320.png)

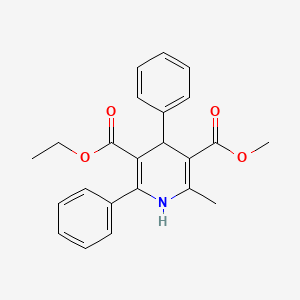
![[(1S,4S,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B10781350.png)
![1-(2-amino-3-phenylpropanoyl)-N-[6-(diaminomethylideneamino)-2-oxo-1-(2,2,2-trifluoroethoxy)hexan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B10781358.png)
![4-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxo-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizin-4-yl]methyl]benzenecarboximidamide](/img/structure/B10781363.png)
![2-[3-[[2-[[2-[[3-(Acetamidomethylsulfanyl)-1-[[2-[[3-(acetamidomethylsulfanyl)-1-[[2-[[2-[[3-[1-[[3-[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[3-(acetamidomethylsulfanyl)-2-[[2-[[2-[[12-(3-aminopropylsulfanylmethyl)-6-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadecane-3-carbonyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-amino-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methoxymethyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-12-(3-aminopropylsulfanylmethyl)-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacyclooctadec-6-yl]acetic acid](/img/structure/B10781371.png)
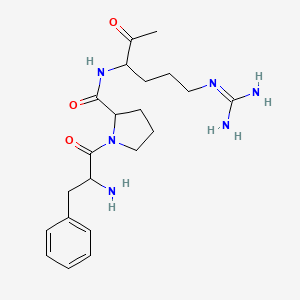
![8-(2-Hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10781397.png)
